molecular formula C13H17N6O7P B1681385 Triciribine phosphate CAS No. 61966-08-3

Triciribine phosphate

Cat. No.: B1681385
CAS No.: 61966-08-3
M. Wt: 400.28 g/mol
InChI Key: URLYINUFLXOMHP-UHFFFAOYSA-N
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Description

Triciribine phosphate is a synthetic nucleoside analog that has garnered significant attention for its potential therapeutic applications, particularly in oncology. Initially synthesized in the 1970s, this compound was found to possess anti-cancer properties. It is a cell-permeable unnatural nucleoside that inhibits the phosphorylation and signaling of all three family members of Akt - Akt-1, Akt-2, and Akt-3, which are serine/threonine protein kinases in the phosphoinositide 3-kinase (PI3K) signaling pathway .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Triciribine phosphate plays a crucial role in biochemical reactions by inhibiting the activation of all three isoforms of AKT (AKT1, AKT2, and AKT3). AKT is a key player in cell survival, growth, and proliferation. The inhibition of AKT by this compound occurs through its interaction with the enzyme adenosine kinase, which phosphorylates triciribine within the cell. This phosphorylation is essential for the compound’s anticancer activity . Additionally, this compound affects the first key step in purine de novo biosynthesis by inhibiting amide phosphoribosyltransferase .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting AKT phosphorylation, this compound disrupts cell signaling pathways that promote cell survival and proliferation. This inhibition leads to reduced cellular division and can induce apoptosis in cancer cells. Furthermore, this compound influences gene expression and cellular metabolism by modulating the activity of AKT, which is involved in the regulation of numerous downstream targets .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound is dephosphorylated in the serum to triciribine, which can cross the cell membrane. Within the cell, triciribine is phosphorylated by adenosine kinase at the 5′ position, enabling it to inhibit AKT phosphorylation. This inhibition prevents the activation of AKT and its downstream signaling pathways, leading to reduced cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can inhibit tumor AKT phosphorylation at tolerable doses, with modest decreases in tumor p-AKT observed at specific dose levels

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that this compound can inhibit tumor growth at specific dose levels without causing dose-limiting toxic effects . Higher doses may lead to adverse effects, and the threshold for these effects needs to be carefully determined. Understanding the dosage effects of this compound is essential for optimizing its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of amide phosphoribosyltransferase and inosine monophosphate dehydrogenase. These enzymes are crucial for purine biosynthesis and guanine nucleotide synthesis, respectively . By inhibiting these enzymes, this compound affects metabolic flux and metabolite levels, ultimately influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the cell membrane after dephosphorylation in the serum, allowing it to exert its effects within the cell . The compound’s localization and accumulation within specific tissues and cells are critical factors determining its therapeutic efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triciribine phosphate involves a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction to yield a tricyclic nucleobase motif .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The process involves standard organic synthesis techniques, which can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Triciribine phosphate undergoes various chemical reactions, including phosphorylation and dephosphorylation. It is dephosphorylated in the serum to triciribine, which can cross the cell membrane. Within the cell, triciribine requires phosphorylation by adenosine kinase at the 5′ position to exert its anticancer activity .

Common Reagents and Conditions:

    Phosphorylation: Adenosine kinase is the enzyme responsible for the phosphorylation of triciribine.

    Dephosphorylation: This occurs in the serum, allowing triciribine to cross the cell membrane.

Major Products Formed: The major product formed from these reactions is the active form of triciribine, which can inhibit the Akt signaling pathway.

Scientific Research Applications

Chemistry:

  • Used as a model compound for studying nucleoside analogs and their interactions with enzymes.

Biology:

Medicine:

Industry:

  • Potential applications in the development of new therapeutic agents targeting the Akt signaling pathway.

Comparison with Similar Compounds

    Wortmannin: Another inhibitor of the PI3K/Akt pathway.

    LY294002: A synthetic compound that inhibits PI3K, thereby affecting the Akt pathway.

    MK-2206: An allosteric inhibitor of Akt.

Uniqueness of Triciribine Phosphate: this compound is unique in its ability to inhibit all three isoforms of Akt (Akt-1, Akt-2, and Akt-3) without affecting other signaling pathways. This specificity makes it a valuable tool for studying the Akt signaling pathway and its role in cancer .

Properties

IUPAC Name

[5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYINUFLXOMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N6O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866901
Record name 5-Methyl-1-(5-O-phosphonopentofuranosyl)-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

McOH < 1 (mg/mL), DMSO 1 - 5 (mg/mL), DMF < 1 (mg/mL), Trifluoroacetic acid > 50 (mg/mL), H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Borate buffer 1 - 5 (mg/mL), pH 9 Carbonate buffer 10 - 15 (mg/mL), 0.1 N HCl < 1 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL)
Record name TRICIRABINE PHOSPHATE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/280594%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

61966-08-3
Record name TRICIRIBINE PHOSPHATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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